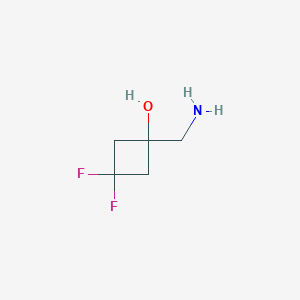![molecular formula C13H16O5 B11734938 (2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate](/img/structure/B11734938.png)
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate is an organic compound that features a dioxolane ring substituted with a benzyloxy methyl group and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate typically involves the formation of the dioxolane ring followed by the introduction of the benzyloxy methyl and acetate groups. One common method involves the reaction of a suitable diol with an acetal or ketal precursor under acidic conditions to form the dioxolane ring. The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile. Finally, the acetate group can be introduced through esterification using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzyl acetate: Similar in structure but lacks the dioxolane ring.
Benzyloxyacetic acid: Contains a benzyloxy group and an acetic acid moiety but lacks the dioxolane ring.
1,3-Dioxolane derivatives: Compounds with a dioxolane ring but different substituents.
Uniqueness
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate is unique due to the combination of the benzyloxy group, dioxolane ring, and acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C13H16O5 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC名 |
[(2S)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-yl] acetate |
InChI |
InChI=1S/C13H16O5/c1-10(14)17-13-9-16-12(18-13)8-15-7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-,13?/m0/s1 |
InChIキー |
WXFZXUOIQZWGEX-UEWDXFNNSA-N |
異性体SMILES |
CC(=O)OC1CO[C@@H](O1)COCC2=CC=CC=C2 |
正規SMILES |
CC(=O)OC1COC(O1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole](/img/structure/B11734860.png)

![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734876.png)
![[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734883.png)
![1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734885.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734893.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734898.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11734908.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11734920.png)
amine](/img/structure/B11734931.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11734946.png)
